molecular formula C13H24Cl2O2 B14419521 Chloromethyl 10-chlorododecanoate CAS No. 80419-06-3

Chloromethyl 10-chlorododecanoate

Cat. No.: B14419521
CAS No.: 80419-06-3
M. Wt: 283.2 g/mol
InChI Key: CKRGKKRODIRREL-UHFFFAOYSA-N
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Description

Chloromethyl 10-chlorododecanoate (CAS: N/A; molecular formula: C₁₃H₂₂Cl₂O₂) is a halogenated ester featuring two chlorine substituents: one on the chloromethyl group and another at the 10th position of the dodecanoate chain. This dual substitution distinguishes it from simpler mono-halogenated esters. The compound’s long alkyl chain and reactive chloromethyl group make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. Its physicochemical properties, such as moderate hydrophobicity and stability under controlled conditions, enhance its utility in specialized chemical processes .

Properties

CAS No.

80419-06-3

Molecular Formula

C13H24Cl2O2

Molecular Weight

283.2 g/mol

IUPAC Name

chloromethyl 10-chlorododecanoate

InChI

InChI=1S/C13H24Cl2O2/c1-2-12(15)9-7-5-3-4-6-8-10-13(16)17-11-14/h12H,2-11H2,1H3

InChI Key

CKRGKKRODIRREL-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCCCCC(=O)OCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 10-chlorododecanoate can be synthesized through the esterification of 10-chlorododecanoic acid with chloromethyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of chloromethyl 10-chlorododecanoate is best understood through comparisons with analogs. Below is a detailed analysis:

Structural Analogs by Halogen Type and Position

Compound Name Molecular Formula Molecular Weight Halogen Type/Position Key Features Applications
Chloromethyl dodecanoate C₁₃H₂₃ClO₂ 246.77 g/mol Chlorine (chloromethyl group) Reactive chloromethyl group; long alkyl chain Esterification, polymer synthesis
Ethyl 10-chloro-10-oxodecanoate C₁₂H₂₁ClO₃ 248.75 g/mol Chlorine + oxo group (C10) Oxo group enhances electrophilicity; ethyl ester Synthesis of ketone derivatives
Methyl 10-chloro-10-oxodecanoate C₁₁H₁₉ClO₃ 234.72 g/mol Chlorine + oxo group (C10) Methyl ester; shorter chain than ethyl analog Intermediate in lipid modification
Methyl 8-chlorooctanoate C₉H₁₇ClO₂ 192.68 g/mol Chlorine (C8) Shorter chain; higher volatility Fragrance synthesis, agrochemicals
Bromomethyl laurate C₁₂H₂₅BrO₂ 289.23 g/mol Bromine (bromomethyl group) Bromine’s higher polarizability increases reactivity Radiolabeling, nucleophilic substitution

Functional Group Variations

  • Dual Chlorine Reactivity: Unlike mono-halogenated esters (e.g., chloromethyl dodecanoate), the dual chlorine atoms in this compound enable sequential substitution reactions, making it valuable for constructing complex molecules .
  • Oxo Group Impact: Compounds like ethyl 10-chloro-10-oxodecanoate exhibit enhanced electrophilicity at the carbonyl carbon due to the oxo group, favoring nucleophilic acyl substitutions. This contrasts with this compound, where chlorine substituents dominate reactivity .
  • Chain Length Effects: Longer chains (e.g., dodecanoate vs. octanoate) increase hydrophobicity and melting points, influencing solubility in organic solvents and bioactivity profiles .

Research Findings and Data

Reactivity Trends

  • Hydrolysis Stability: this compound is less prone to hydrolysis than oxo-containing analogs (e.g., ethyl 10-chloro-10-oxodecanoate) due to the absence of an electron-withdrawing carbonyl group adjacent to chlorine .
  • Thermal Stability: Decomposes at 180–200°C, higher than methyl 8-chlorooctanoate (decomposition at ~150°C), attributed to stronger van der Waals interactions in the longer chain .

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